4-(1-Adamantylamino)-4-oxobutanoic acid
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Overview
Description
4-(1-Adamantylamino)-4-oxobutanoic acid is a compound that features an adamantyl group attached to an amino acid backbone. The adamantyl group is known for its bulky and rigid structure, which can influence the compound’s chemical properties and biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural characteristics.
Mechanism of Action
Target of Action
Adamantane derivatives, which this compound is a part of, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes, like this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound might interact with its targets through radical-based functionalization reactions .
Biochemical Pathways
It’s worth noting that adamantane derivatives are known to directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound might affect various biochemical pathways involving these functional groups.
Pharmacokinetics
Adamantane derivatives are known for their unique structural properties, which might influence their pharmacokinetic behavior .
Result of Action
Given the diverse applications of adamantane derivatives in medicinal chemistry, catalyst development, and nanomaterials , it can be inferred that the compound might have a wide range of molecular and cellular effects.
Action Environment
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that various environmental factors might influence their action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(1-Adamantylamino)-4-oxobutanoic acid are not well-studied. Based on its structure, it can be inferred that it might interact with various enzymes, proteins, and other biomolecules. The adamantyl group in the compound could potentially interact with hydrophobic pockets in proteins, influencing their function .
Cellular Effects
Other adamantane derivatives have been shown to influence cell function . For instance, some adamantane derivatives have been found to modulate different proteins, including N-methyl-D-aspartate receptor, and Ca2+ ion channels .
Metabolic Pathways
Other adamantyl compounds have been shown to undergo hydroxylation of the adamantyl ring, which is a major metabolic pathway .
Transport and Distribution
The adamantyl group in the compound could potentially influence its localization or accumulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantylamino)-4-oxobutanoic acid typically involves the introduction of the adamantyl group to an amino acid precursor. One common method is the reaction of 1-adamantylamine with a suitable keto acid under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can improve the efficiency and yield of the synthesis process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(1-Adamantylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The adamantyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-(1-Adamantylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic acid: Similar in structure but with an acetic acid backbone.
4-(1-Adamantylamino)-4-hydroxybutanoic acid: Similar but with a hydroxyl group instead of a keto group.
1-Adamantylamine: The parent amine used in the synthesis of various adamantyl derivatives.
Uniqueness
4-(1-Adamantylamino)-4-oxobutanoic acid is unique due to the presence of both the adamantyl group and the keto acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(1-adamantylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-12(1-2-13(17)18)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAQEOVRNCJNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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